molecular formula C19H18N6O B2865833 1-(2,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892744-27-3

1-(2,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2865833
CAS No.: 892744-27-3
M. Wt: 346.394
InChI Key: UNFOZGALDRKONF-UHFFFAOYSA-N
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Description

The compound 1-(2,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 1 with a 2,4-dimethylphenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 2-methylphenyl substituent at position 3 (Figure 1).

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-11-8-9-15(13(3)10-11)25-17(20)16(22-24-25)19-21-18(23-26-19)14-7-5-4-6-12(14)2/h4-10H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFOZGALDRKONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine represents a novel hybrid structure that combines the biological properties of oxadiazole and triazole moieties. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N6OC_{19}H_{20}N_{6}O with a molecular weight of approximately 348.41 g/mol. The structure includes a triazole and an oxadiazole ring, which are known for their diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The hybridization of 1,2,4-oxadiazoles with other pharmacophores has shown promise in targeting various cancer-related enzymes. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer cell proliferation and survival .
  • In Vitro Studies : Compounds similar to this hybrid structure have demonstrated significant cytotoxicity against various cancer cell lines, including colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549), with IC50 values often in the low micromolar range .

Antimicrobial Activity

The oxadiazole scaffold is also recognized for its antimicrobial properties. Research indicates that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria:

  • Mechanisms : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Case Studies : A study reported that certain oxadiazole derivatives had minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant bacterial strains .

Anti-inflammatory and Analgesic Effects

The compound's potential anti-inflammatory properties stem from its ability to inhibit cyclooxygenases (COX), which are involved in the inflammatory response:

  • Research Findings : In animal models, derivatives have shown reduced inflammation markers and pain responses comparable to standard anti-inflammatory drugs .

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of HDAC and thymidylate synthase
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of COX enzymes

Case Studies

  • Anticancer Efficacy : A recent study evaluated a series of oxadiazole derivatives, including the target compound, showing a mean IC50 value of approximately 92.4 µM against multiple cancer cell lines . This suggests that structural modifications can enhance potency.
  • Antimicrobial Screening : Another investigation found that oxadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 25 µg/mL .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents
Target: 1-(2,4-Dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₆H₅-C₆H₃(CH₃)₂-1,2,3-triazol-5-amine + oxadiazole-C₆H₄(CH₃)-2* ~345.40 (calculated) 1,2,3-Triazole 2,4-Dimethylphenyl (position 1); 3-(2-methylphenyl)-1,2,4-oxadiazole (position 4)
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O 386.34 1,2,3-Triazole 3-Trifluoromethylphenyl (position 1); 4-methylphenyl-oxadiazole (position 4)
3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine C₁₈H₂₀N₄O₂S 356.44 1,2,4-Triazole 3,4-Dimethoxyphenyl (position 3); 2-methylbenzylthio (position 5)
1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine C₁₅H₁₄N₄O 266.30 1,2,3-Triazole 4-Methoxyphenyl (position 1); phenyl (position 4)

*Calculated molecular weight based on structural formula.

Key Observations:

Substituent Electronic Effects :

  • The target’s 2,4-dimethylphenyl group provides electron-donating methyl substituents, enhancing aromatic π-π stacking compared to the electron-withdrawing trifluoromethyl group in ’s compound .
  • The 3-(2-methylphenyl)-oxadiazole in the target may improve metabolic stability over analogs with thioether or methoxy groups (e.g., ), as oxadiazoles are less prone to oxidative degradation .

Molecular Weight and Lipophilicity :

  • The trifluoromethyl-substituted compound () has a higher molecular weight (386.34 vs. ~345.40) and increased lipophilicity (logP ~3.5 estimated), which could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • The target’s calculated logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Biological Activity Inference :

  • highlights antiproliferative activity for a benzothiazole-triazole hybrid, suggesting that the target’s oxadiazole-triazole system may similarly interact with kinase or DNA repair targets .
  • The dimethoxyphenyl-thioether analog () demonstrates how substituent polarity influences receptor binding; the target’s methyl groups may favor hydrophobic binding pockets .

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